N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 899736-43-7
VCID: VC7582186
InChI: InChI=1S/C20H19F3N4O/c21-20(22,23)14-4-3-5-15(12-14)26-8-10-27(11-9-26)19(28)25-18-13-24-17-7-2-1-6-16(17)18/h1-7,12-13,24H,8-11H2,(H,25,28)
SMILES: C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CNC4=CC=CC=C43
Molecular Formula: C20H19F3N4O
Molecular Weight: 388.394

N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

CAS No.: 899736-43-7

Cat. No.: VC7582186

Molecular Formula: C20H19F3N4O

Molecular Weight: 388.394

* For research use only. Not for human or veterinary use.

N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide - 899736-43-7

Specification

CAS No. 899736-43-7
Molecular Formula C20H19F3N4O
Molecular Weight 388.394
IUPAC Name N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Standard InChI InChI=1S/C20H19F3N4O/c21-20(22,23)14-4-3-5-15(12-14)26-8-10-27(11-9-26)19(28)25-18-13-24-17-7-2-1-6-16(17)18/h1-7,12-13,24H,8-11H2,(H,25,28)
Standard InChI Key WPICQDHHGLGOIT-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CNC4=CC=CC=C43

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a piperazine ring with two aromatic substituents: a 3-(trifluoromethyl)phenyl group at the 4-position and an indole-3-carboxamide at the 1-position. The indole moiety’s NH group participates in hydrogen bonding, while the trifluoromethyl group enhances lipophilicity, influencing membrane permeability . Key structural descriptors include:

  • IUPAC Name: N-(1H-Indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

  • SMILES: C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CNC4=CC=CC=C43

  • InChIKey: WPICQDHHGLGOIT-UHFFFAOYSA-N

X-ray crystallography of analogous piperazine-indole hybrids reveals a planar indole system orthogonal to the piperazine ring, a conformation that optimizes target binding .

Synthesis and Optimization

Reaction Pathways

Synthesis typically proceeds via a three-step sequence:

  • Piperazine Functionalization: 1-Boc-piperazine reacts with 3-(trifluoromethyl)phenyl bromide under Buchwald-Hartwig amination conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C).

  • Carboxamide Formation: The intermediate reacts with 1H-indole-3-carbonyl chloride using DIPEA in dichloromethane.

  • Deprotection: Boc removal with TFA yields the final product.

Yields range from 45–62%, with purity >95% (HPLC). Microwave-assisted synthesis reduces reaction times by 40% but requires stringent temperature control to prevent indole decomposition.

Biological Activity and Pharmacological Profiling

Antimicrobial Properties

In vitro assays demonstrate moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL for S. aureus), outperforming piperazine controls by 3-fold. The trifluoromethyl group enhances membrane disruption, as shown in SYTOX Green uptake assays.

Table 1: Comparative Antimicrobial Activity

StrainMIC (µg/mL)Reference Compound (MIC)
S. aureus ATCC 292138–16Piperazine (24–48)
E. coli ATCC 25922>64Ciprofloxacin (0.25)

Mechanism of Action

Receptor Interactions

The compound acts as a partial agonist at 5-HT₂A, inducing 40% receptor internalization in HEK293 cells (EC₅₀ = 380 nM) . At D₂ receptors, it functions as an antagonist, inhibiting dopamine-induced cAMP accumulation (IC₅₀ = 1.2 µM) . The trifluoromethyl group’s electron-withdrawing effects modulate π-π stacking with Phe339 in the orthosteric pocket.

Enzymatic Inhibition

Kinase profiling identifies inhibition of CDK2 (IC₅₀ = 4.7 µM) and GSK-3β (IC₅₀ = 9.1 µM), implicating roles in cell cycle regulation.

Applications in Drug Discovery

Antipsychotic Candidates

Structural analogs show reduced extrapyramidal side effects in rodent models compared to haloperidol, attributed to lower D₂ occupancy (35% vs. 75%) .

Antibacterial Adjuvants

At sub-MIC concentrations (2 µg/mL), the compound enhances β-lactam efficacy against MRSA by downregulating mecA expression.

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